
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a methyl group at the 4-position, a phenyl group at the 2-position, and a methanol group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes. One common method is the reaction of ortho-phenylenediamine with 4-methylbenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements of the production scale.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)aldehyde or (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)carboxylic acid.
Aplicaciones Científicas De Investigación
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Lacks the methyl and methanol groups, leading to different biological activities.
4-Methylbenzimidazole: Lacks the phenyl and methanol groups, affecting its chemical properties.
5-Methyl-2-phenylbenzimidazole: Similar structure but with a methyl group at the 5-position instead of a methanol group.
Uniqueness
(4-Methyl-2-phenyl-1H-benzimidazol-5-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzimidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
93675-48-0 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(4-methyl-2-phenyl-1H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-12(9-18)7-8-13-14(10)17-15(16-13)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3,(H,16,17) |
Clave InChI |
ZGKWIHQJVKVSBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(N2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



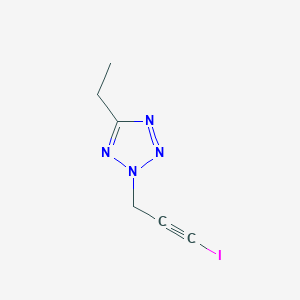
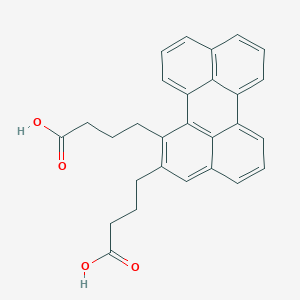
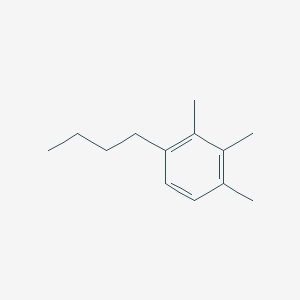
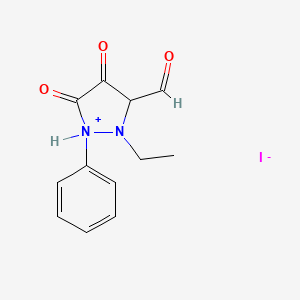
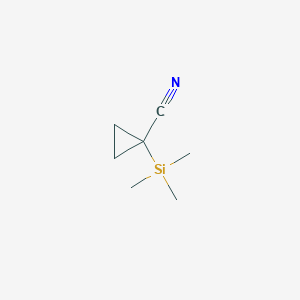
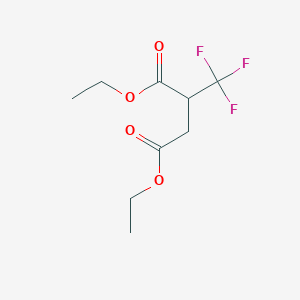

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
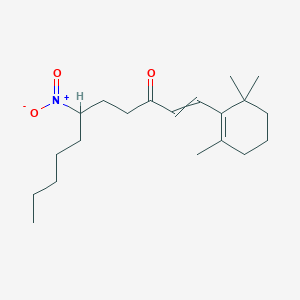
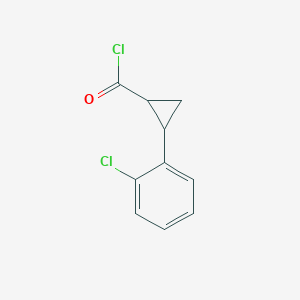
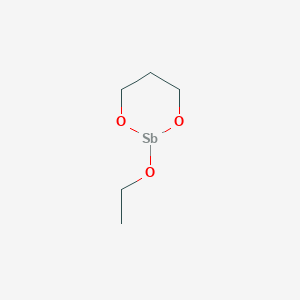
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
